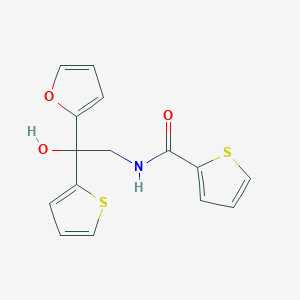

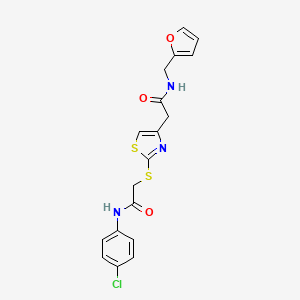

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a furan ring, a thiophene ring, and a carboxamide group. These groups are likely to contribute to the compound’s overall stability, reactivity, and physical properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in a variety of reactions, including hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could potentially make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research by Aleksandrov and El’chaninov (2017) focused on the synthesis of related compounds through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of N-(1-Naphthyl)furan-2-carboxamide, which underwent further transformations. This study highlights the potential of furan and thiophene compounds in synthetic chemistry, which could be relevant to the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017).

Photovoltaic Applications

The effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells was studied by Kim et al. (2011). They synthesized phenothiazine derivatives with various conjugated linkers, including furan, showing improved solar energy-to-electricity conversion efficiency. This research suggests potential photovoltaic applications of furan-containing compounds, which could extend to derivatives like this compound (Kim et al., 2011).

Biobased Polymers

Jiang et al. (2014) discussed the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, producing novel furan polyesters. This study highlights the relevance of furan derivatives in the development of biobased materials, which may include the exploration of compounds like this compound for similar applications (Jiang et al., 2014).

Antiviral Activity

Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives that exhibited potent inhibitory activity against the influenza A H5N1 virus. The study demonstrated the importance of the furan and thiophene moieties in antiviral compounds, indicating potential health-related applications of this compound (Yongshi et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-4-2-8-20-11)16-10-15(18,12-5-1-7-19-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXYZHSKQRAHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

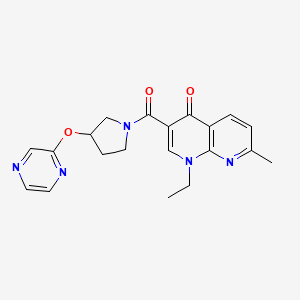

![N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2418732.png)

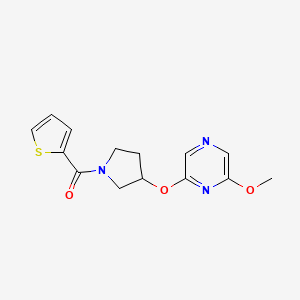

![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)

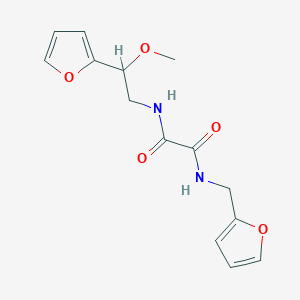

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)